N-Acetyl-D-leucine

Catalog No.
S669988
CAS No.
19764-30-8
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-leucine

CAS Number

19764-30-8

Product Name

N-Acetyl-D-leucine

IUPAC Name

(2R)-2-acetamido-4-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1

InChI Key

WXNXCEHXYPACJF-SSDOTTSWSA-N

SMILES

Array

Synonyms

N-Acetyl-D-leucine;19764-30-8;N-Acethy-D-leucine;Ac-D-Leu-OH;D-leucine,N-acetyl-;(R)-2-acetamido-4-methylpentanoicacid;UNII-91WU82GA22;91WU82GA22;MFCD00066069;NCGC00094935-01;Acetylleucine,D-;N-Acetyl-R-leucine;PubChem6386;Acetylleucine,(R)-;N-acetyl-(D)-leucine;2,N-Acetyl-D-leucine;AC1LOJL2;Leucine,N-acetyl-,D-;KSC174Q4J;A0876_SIGMA;SCHEMBL714003;CHEMBL174357;CTK0H4844;N-Acetyl-D-leucineAc-D-Leu-OH;MolPort-002-893-878

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C

The exact mass of the compound N-Acetyl-D-leucine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of N-acetyl-D-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetyl-D-leucine is the N-acetylated form of D-leucine, a non-proteinogenic D-enantiomer of the essential amino acid L-leucine. Its primary procurement value lies in its role as a stereospecific biochemical probe and a chiral building block for synthesizing D-amino acid-containing peptides and other complex molecules. The N-acetylation modifies the parent amino acid's properties, blocking the N-terminus from peptide bond formation and altering its solubility and metabolic handling compared to free D-leucine. This compound is a critical intermediate in the enzymatic resolution of racemic N-Acetyl-DL-leucine, a common industrial route to producing high-purity D-leucine and its derivatives. [REFS-1, REFS-2]

Substituting N-Acetyl-D-leucine with its L-enantiomer, the racemic mixture, or unprotected D-leucine leads to predictable failures in stereospecific applications. Biological systems, including enzymes and receptors, are chiral and differentiate strongly between D- and L-enantiomers; using the incorrect N-Acetyl-L-leucine can result in complete loss of desired activity or introduce unintended off-target effects. [1] For example, in vestibular disorder models, N-Acetyl-L-leucine shows strong therapeutic effects while N-Acetyl-D-leucine is completely inactive. [2] Procuring the cheaper racemic N-Acetyl-DL-leucine introduces the L-enantiomer as a 50% impurity, which can competitively inhibit transport and metabolism, leading to inconsistent pharmacokinetics and reduced efficacy of the active L-form in that context. [3] Finally, substituting with unprotected D-leucine alters solubility profiles and leaves the amine group reactive, making it unsuitable for synthetic protocols where N-terminal protection is a required processing step.

Essential Precursor for High-Purity D-Leucine via Stereoselective Enzymatic Resolution

N-Acetyl-D-leucine is the direct, unreacted product from the industrial-scale enzymatic resolution of N-Acetyl-DL-leucine. L-aminoacylases selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the desired N-Acetyl-D-leucine intact in the reaction mixture. [1] This process enables facile separation, as the resulting free L-leucine has significantly different physicochemical properties. The unreacted N-Acetyl-D-leucine can then be isolated and, if needed, hydrolyzed under standard acid conditions to yield D-leucine with high optical purity (isomer impurity <0.2%). [2] This route is often more efficient and cost-effective for producing optically pure D-leucine than direct asymmetric synthesis.

Evidence DimensionEnzymatic Reaction Selectivity
Target Compound DataN-Acetyl-D-leucine remains unhydrolyzed by L-aminoacylase.
Comparator Or BaselineN-Acetyl-L-leucine is selectively hydrolyzed to L-leucine by L-aminoacylase.
Quantified DifferenceQualitatively absolute stereoselectivity.
ConditionsAqueous solution with L-aminoacylase, pH 7.0-8.0, 40°C.

This evidence justifies procuring N-Acetyl-D-leucine as a key, cost-effective intermediate for manufacturing optically pure D-leucine.

Demonstrated Biological Inertness vs. Active L-Enantiomer in Neurological Models

In a comparative study on vestibular compensation in a cat model, N-Acetyl-D-leucine was shown to be completely inactive. [1] While both the racemic mixture (N-Acetyl-DL-leucine) and the pure L-enantiomer (N-Acetyl-L-leucine) significantly accelerated behavioral recovery, the D-enantiomer produced a recovery profile identical to the placebo group. For example, full compensation of static postural deficits required only 3 weeks for the L-enantiomer group but 6 weeks for both the D-enantiomer and placebo groups. [1] This demonstrates the critical importance of stereochemistry and establishes N-Acetyl-D-leucine as a precise negative control or a building block for applications where the biological activity of the L-form must be explicitly avoided.

Evidence DimensionTime to Full Postural Compensation Recovery
Target Compound Data6 weeks (No effect)
Comparator Or BaselineN-Acetyl-L-leucine: 3 weeks; Placebo: 6 weeks
Quantified Difference100% slower recovery vs. L-enantiomer (i.e., no therapeutic effect).
ConditionsUnilateral vestibular neurectomy (UVN) cat model.

For researchers needing a negative control or developing compounds where the L-leucine pathway is undesirable, this proves the D-form is the correct choice.

Altered Pharmacokinetic Profile: Higher and More Sustained Plasma Exposure Compared to L-Enantiomer When Dosed as a Racemate

When administered orally to mice as part of the racemic mixture N-Acetyl-DL-leucine, the D-enantiomer exhibits significantly different pharmacokinetics than the L-enantiomer. [1] The maximum plasma concentration (Cmax) and total exposure (Area Under the Curve, AUC) were much greater for N-Acetyl-D-leucine. This is attributed to the rapid first-pass metabolism (likely deacetylation) of the L-enantiomer, which does not occur with the D-form. [1] This metabolic stability makes N-Acetyl-D-leucine a more durable molecular scaffold for synthetic applications where resistance to in-vivo deacetylation is required.

Evidence DimensionPlasma Exposure (AUC)
Target Compound DataSignificantly higher AUC than the L-enantiomer when co-administered.
Comparator Or BaselineN-Acetyl-L-leucine exhibited a much lower AUC when administered as part of the racemate.
Quantified DifferenceQualitatively described as 'much greater' Cmax and AUC for the D-enantiomer.
ConditionsOral gavage of N-Acetyl-DL-leucine (100 mg/kg) in mice.

This highlights its utility in developing protease-resistant peptides or metabolically stable probes, justifying its selection over the more labile L-enantiomer.

Enhanced Solubility in Key Organic Solvents Compared to Aqueous Buffers

The N-acetylation of D-leucine provides a distinct solubility profile advantageous for specific laboratory and process chemistry workflows. N-Acetyl-D-leucine is sparingly soluble in aqueous buffers (approx. 0.2 mg/mL in a 1:4 DMSO:PBS solution) but readily soluble in organic solvents like DMSO and DMF (approx. 30 mg/mL). This contrasts with the zwitterionic nature of unprotected D-leucine, which typically has higher aqueous solubility and lower solubility in nonpolar organic solvents. This property is critical for its use in organic synthesis reactions or for creating concentrated stock solutions for cell-based assays that require an organic solvent vehicle.

Evidence DimensionSolubility
Target Compound Data~30 mg/mL in DMSO/DMF
Comparator Or Baseline~0.2 mg/mL in 1:4 DMSO:PBS (pH 7.2)
Quantified Difference~150-fold higher solubility in pure organic solvents vs. a predominantly aqueous buffer system.
ConditionsStandard laboratory conditions.

This solubility profile justifies its procurement for applications in organic synthesis or for high-concentration stock solutions where aqueous solubility is a limiting factor for the parent amino acid.

Cost-Effective Production of High-Purity D-Leucine

As a direct result of its role in the stereoselective enzymatic resolution of the DL-racemate, the primary industrial application is its isolation as a precursor for producing D-leucine with high enantiomeric excess. [1]

Negative Control in Stereospecific Neurological and Cellular Research

Given its demonstrated lack of biological effect in models where the L-enantiomer is highly active, this compound is the correct choice for use as a negative control to confirm that an observed biological effect is specific to the L-stereoisomer. [2]

Synthesis of Metabolically Stable Peptidomimetics

The incorporation of D-amino acids into peptides can increase resistance to proteolytic degradation. Its superior metabolic stability compared to the L-enantiomer makes N-Acetyl-D-leucine a valuable building block for synthesizing peptides with enhanced in-vivo half-lives. [3]

Substrate for D-Aminoacylase and Amidohydrolase Characterization

N-Acetyl-D-leucine is a known substrate for D-aminoacylases and has been used to identify and characterize members of the amidohydrolase enzyme superfamily, making it a key reagent for enzymology and enzyme screening programs.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 Da

Monoisotopic Mass

173.10519334 Da

Heavy Atom Count

12

UNII

91WU82GA22

Other CAS

19764-30-8

Wikipedia

N-Acetyl-D-leucine

Dates

Last modified: 08-15-2023

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